

Unveiling the Sweetness: A Technical Guide to the Crystal Structure of Hesperidin Dihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Hesperidin dihydrochalcone	
Cat. No.:	B12110229	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystallographic analysis of **hesperidin dihydrochalcone**, a potent sweetener derived from citrus flavonoids. Understanding its three-dimensional structure is paramount for elucidating its structure-activity relationship, optimizing its properties, and exploring its potential applications in the pharmaceutical and food industries. This document provides a comprehensive overview of the key structural features, experimental methodologies employed in its analysis, and the critical intermolecular interactions that govern its crystalline architecture.

Molecular Structure and Conformation

The crystal structure of neohesperidin dihydrochalcone was meticulously determined by single-crystal X-ray analysis. The analysis revealed that the asymmetric unit of the crystal lattice contains two crystallographically independent molecules of neohesperidin dihydrochalcone.[1] While sharing the same chemical formula, these two molecules exhibit a notable conformational difference, primarily in the orientation of the isovanillyl B-ring relative to the rest of the molecule.[1] This conformational flexibility may have significant implications for its interaction with sweet taste receptors.

The overall molecular structure consists of a dihydrochalcone backbone, characterized by two aromatic rings (A and B) connected by a three-carbon bridge, and a disaccharide moiety,



neohesperidose, attached to the A-ring. The absolute configuration of the molecule has also been established through this crystallographic study.[1]

Crystallographic Data

A detailed crystallographic study by Wong and Horowitz in 1986 provided the foundational data for the crystal structure of neo**hesperidin dihydrochalcone**. The following table summarizes the key crystallographic parameters from their work.

Parameter	Value
Molecular Formula	C28H36O15
Molecular Weight	612.58 g/mol
Crystal System	Orthorhombic
Space Group	P212121
Unit Cell Dimensions	
a	10.123(2) Å
b	16.456(4) Å
С	34.567(7) Å
α, β, γ	90°
Volume	5758.9 ų
Z (molecules per unit cell)	8 (2 independent molecules)
Density (calculated)	1.41 g/cm ³
Radiation	Cu Kα (λ = 1.54178 Å)
Final R-factor	0.059

Experimental Protocols

The determination of the crystal structure of **hesperidin dihydrochalcone** involves a series of precise experimental steps, from crystal growth to data analysis.



Crystallization

Single crystals of neohesperidin dihydrochalcone suitable for X-ray diffraction were grown from an aqueous methanol solution. The slow evaporation of the solvent is a common technique to promote the formation of well-ordered crystals.

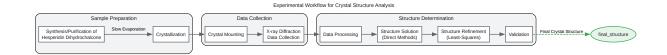
X-ray Data Collection

A single crystal was mounted on a goniometer and subjected to X-ray radiation. The diffraction data were collected at room temperature using a four-circle automated diffractometer. The intensity of the diffracted X-rays was measured for a large number of unique reflections.

Structure Solution and Refinement

The collected diffraction data were processed to determine the unit cell parameters and the space group. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares procedures. The positions of the hydrogen atoms were determined from difference Fourier maps and included in the final refinement.

Below is a diagram illustrating the general workflow for crystal structure determination.



Click to download full resolution via product page

Experimental Workflow for Crystal Structure Analysis

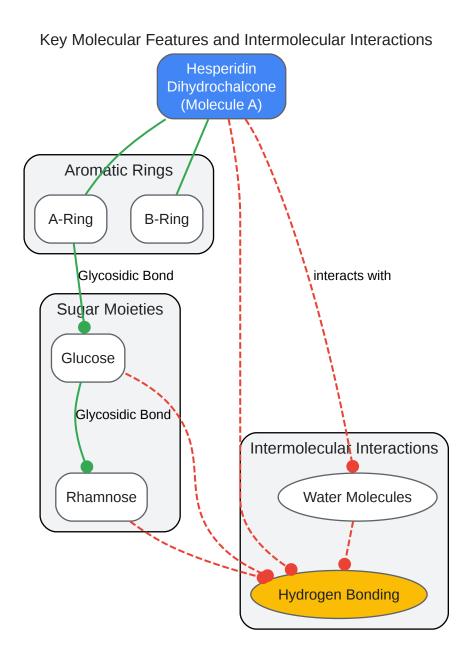
Intermolecular Interactions and Crystal Packing

The crystal packing of neohesperidin dihydrochalcone is dominated by an extensive network of intermolecular hydrogen bonds.[1] These interactions involve the numerous hydroxyl groups of the sugar moieties and the dihydrochalcone backbone, as well as solvent water molecules



that are incorporated into the crystal lattice.[1] This intricate hydrogen-bonding arrangement is crucial for the stability of the crystal structure.

The two independent molecules in the asymmetric unit, along with the water molecules, form a complex three-dimensional network. This network links the molecules together, creating a stable and well-ordered crystalline solid.[1] The diagram below provides a simplified representation of the key molecular features and their potential for intermolecular interactions.



Click to download full resolution via product page



Key Molecular Features and Intermolecular Interactions

Conclusion

The crystal structure analysis of **hesperidin dihydrochalcone** provides invaluable insights into its molecular conformation and the forces that govern its solid-state architecture. The presence of two distinct conformers in the crystal lattice highlights the molecule's inherent flexibility. The extensive network of hydrogen bonds is a defining feature of its crystal packing, contributing to its stability. This detailed structural knowledge serves as a critical foundation for further research into its biological activity, guiding the design of novel sweeteners and facilitating the development of new applications in various scientific and industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The X-ray crystal and molecular structure of neohesperidin dihydrochalcone sweetener Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Unveiling the Sweetness: A Technical Guide to the Crystal Structure of Hesperidin Dihydrochalcone]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b12110229#hesperidin-dihydrochalconecrystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com